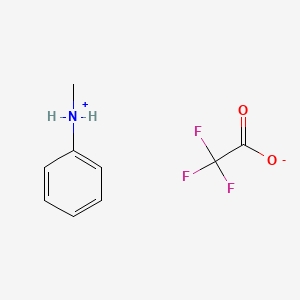

N-Methylaniline trifluoroacetate

概要

説明

準備方法

The synthesis of N-Methylaniline trifluoroacetate involves the reaction of equimolar amounts of N-methylaniline and trifluoroacetic acid at 0°C for 1.5 hours . The resulting product is then filtered, washed with anhydrous ether, and dried under vacuum to obtain the crystalline form of the compound . This method is commonly used in laboratory settings for the preparation of this compound.

化学反応の分析

N-Methylaniline trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, leading to the formation of various reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Organic Synthesis

Role as a Reagent

N-Methylaniline trifluoroacetate serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules, particularly in pharmaceutical development. The trifluoroacetate group enhances the electrophilicity of the compound, allowing for more efficient nucleophilic attacks during reactions.

Case Study: Synthesis of Pharmaceuticals

In a study focused on drug development, NMA-TFA was utilized to synthesize key intermediates for various pharmaceuticals. For example, it was instrumental in the preparation of compounds that exhibit significant biological activity against specific targets in cancer therapy. The ability to modify the trifluoroacetate moiety allows chemists to tailor the reactivity and selectivity of reactions, leading to higher yields and purities in the final products .

Analytical Chemistry

Derivatizing Agent

In analytical chemistry, this compound acts as a derivatizing agent in chromatography. It improves the detection and separation of analytes within complex mixtures by enhancing their volatility and stability during analysis.

Data Table: Comparison of Detection Methods

| Method | Advantages | Limitations |

|---|---|---|

| Gas Chromatography | High sensitivity; suitable for volatile compounds | Requires derivatization |

| Liquid Chromatography | Versatile; can handle non-volatile compounds | Lower sensitivity compared to GC |

Biochemical Research

Enzyme Inhibition Studies

NMA-TFA is employed in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its unique structure allows researchers to explore interactions at the molecular level, contributing significantly to drug discovery processes.

Example: Enzyme Interaction Studies

In one study, NMA-TFA was used to assess its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer. The results demonstrated that modifications to the trifluoroacetate group could enhance binding affinity and specificity towards enzyme targets .

Material Science

Precursor for Advanced Materials

The compound is also utilized as a precursor in synthesizing advanced materials such as polymers and coatings. The incorporation of NMA-TFA into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Case Study: Polymer Development

Research demonstrated that polymers synthesized using NMA-TFA exhibited improved resistance to solvents and higher thermal degradation temperatures compared to those made without it. This enhancement is attributed to the trifluoroacetate's ability to influence intermolecular interactions within the polymer network .

Environmental Science

Pollutant Analysis

In environmental science, this compound is applied in analyzing pollutants, aiding researchers in monitoring environmental contamination levels. Its reactivity allows for effective extraction and quantification of hazardous substances from environmental samples.

Example: Environmental Monitoring

A study highlighted the use of NMA-TFA in detecting trace levels of organic pollutants in water sources. The compound's derivatizing properties improved detection limits significantly when coupled with mass spectrometry techniques .

作用機序

The mechanism of action of N-Methylaniline trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group in the compound acts as an amine protecting group in organic synthesis, which can be easily removed under mild conditions. This property makes it useful in various synthetic processes.

類似化合物との比較

N-Methylaniline trifluoroacetate can be compared with other similar compounds, such as:

N-methylaniline: A precursor in the synthesis of this compound.

Trifluoroacetic acid: Another precursor used in the synthesis.

Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups used in agrochemical and pharmaceutical industries. The uniqueness of this compound lies in its specific combination of methyl(phenyl)azanium and trifluoroacetate, which imparts distinct chemical properties and applications.

生物活性

N-Methylaniline trifluoroacetate (N-MATFA) is a chemical compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with N-MATFA, supported by data tables and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 221.18 g/mol

- CAS Number : 29885-95-8

- Purity : ≥99.0% (by titrimetric analysis)

- Melting Point : 68°C

Synthesis

N-MATFA can be synthesized through various methods, often starting with the protection of amines followed by acylation with trifluoroacetic acid derivatives. The synthesis typically involves the following steps:

- Protection of amine groups.

- Reaction with trifluoroacetic anhydride or equivalent.

- Purification and characterization of the final product.

Anticancer Properties

Research has indicated that N-MATFA exhibits significant anticancer properties across various cell lines. A study evaluating its effects on the NCI60 cancer cell line panel demonstrated distinct cytotoxic activity compared to traditional chemotherapeutic agents like temozolomide (TMZ). The following table summarizes the growth inhibition (GI) values observed for N-MATFA:

| Cell Line | GI (μM) | Sensitivity Level |

|---|---|---|

| SF295 (CNS) | 5.0 | High |

| SK-OV-3 (Ovarian) | 4.5 | High |

| PANC1 | 8.0 | Moderate |

| MCF7 | 12.0 | Moderate |

These results indicate a promising therapeutic index, particularly in CNS and ovarian cancer models, where N-MATFA showed enhanced efficacy over established treatments like cyclophosphamide (CP) .

The mechanism underlying the biological activity of N-MATFA appears to be linked to its ability to modify DNA through interactions with guanine bases, potentially leading to apoptosis in cancer cells. The compound's structure allows it to form reactive intermediates that can alkylate DNA, thereby disrupting cellular replication processes .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the N-methylaniline structure influence biological activity. Key findings include:

- Substitution Effects : Variations in substituents on the aromatic ring significantly affect potency. For instance, electron-withdrawing groups enhance activity compared to electron-donating groups .

- Positioning of Functional Groups : The position of methoxy or halogen substituents on the phenyl ring can lead to substantial changes in growth inhibition profiles, with certain positions yielding greater activity .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that N-MATFA effectively inhibited cell proliferation in various cancer cell lines, showcasing selectivity towards certain types of cancer.

- In Vivo Efficacy : Preliminary animal studies indicated that N-MATFA could reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent.

- Safety Profile : Toxicological assessments revealed that N-MATFA exhibits a favorable safety profile at therapeutic doses, making it a candidate for clinical trials .

特性

IUPAC Name |

methyl(phenyl)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXJGCVOHDSYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184006 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29885-95-8 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29885-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029885958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。